(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

Catalog No.
S1901305
CAS No.
777-33-3
M.F
C6H4F3NO4
M. Wt
211.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

CAS Number

777-33-3

Product Name

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide

Molecular Formula

C6H4F3NO4

Molecular Weight

211.1 g/mol

InChI

InChI=1S/C6H4F3NO4/c7-6(8,9)5(13)10-2-1-3(11)14-4(2)12/h2H,1H2,(H,10,13)/t2-/m0/s1

InChI Key

ABTJOHYOWBAGTP-REOHCLBHSA-N

SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F

Canonical SMILES

C1C(C(=O)OC1=O)NC(=O)C(F)(F)F

Isomeric SMILES

C1[C@@H](C(=O)OC1=O)NC(=O)C(F)(F)F

The exact mass of the compound (S)-(-)-2-(Trifluoroacetamido)succinic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(-)-2-(Trifluoroacetamido)succinic anhydride (CAS 777-33-3) is a highly reactive, chirally pure N-protected amino acid building block widely utilized in advanced organic synthesis, peptide formulation, and API development. Characterized by the strongly electron-withdrawing trifluoroacetyl (TFA) protecting group, this cyclic anhydride offers exceptional electrophilicity at the alpha-carbonyl position, driving highly regioselective ring-opening reactions. For procurement teams and synthetic chemists, it serves as a premium precursor when standard N-Boc or N-Cbz aspartic anhydrides fail to provide sufficient reactivity, steric accessibility, or compatibility with downstream deprotection constraints. Its ability to maintain stereochemical integrity while surviving aggressive Lewis acid catalyzed carbon-carbon bond formations makes it a critical raw material for complex pharmaceutical intermediates and functionalized biopolymers [1].

Substituting (S)-(-)-2-(Trifluoroacetamido)succinic anhydride with more common analogs like N-Boc-L-aspartic anhydride or N-Cbz-L-aspartic anhydride frequently leads to synthetic bottlenecks and process failures. The N-Boc group is fundamentally incompatible with strong Lewis acids (such as AlCl3) required for Friedel-Crafts acylations, resulting in premature deprotection and side reactions [1]. Conversely, the N-Cbz group introduces significant steric bulk that hinders nucleophilic attack on the anhydride ring, reducing overall yield in grafting or amidation steps. Furthermore, Cbz deprotection necessitates catalytic hydrogenation, which is strictly prohibited if the target molecule contains reducible functional groups. The unique combination of a small steric radius, extreme electron-withdrawing capacity, and mild base-labile deprotection renders the N-TFA derivative practically non-interchangeable for specific high-value synthetic routes[2].

Superior Regioselectivity and Grafting Yield in Nucleophilic Ring Opening

The strong electron-withdrawing inductive effect of the three fluorine atoms on the TFA group significantly increases the electrophilicity of the adjacent C1' carbonyl. When reacted with sterically hindered nucleophiles, such as the hydroxyl groups of solid-phase cellulose, (S)-(-)-2-(Trifluoroacetamido)succinic anhydride achieved a 20% grafting degree. In contrast, the bulkier and less electrophilic N-Cbz-L-aspartic anhydride achieved only a 16% grafting degree under identical heterogeneous aqueous conditions. This quantitative advantage is driven by both the electronic activation and the smaller steric radius of the TFA group compared to Cbz [1].

Evidence DimensionPolymer grafting degree (functionalization efficiency)
Target Compound Data20% grafting degree
Comparator Or BaselineN-Cbz-L-aspartic anhydride (16% grafting degree)
Quantified Difference25% relative increase in functionalization yield
ConditionsHeterogeneous aqueous reaction with NH4OH-activated cellulose

Enables higher-yield functionalization of complex or sterically hindered substrates where bulky or less electrophilic anhydrides fail to achieve sufficient conversion.

Complete Protecting Group Stability Under Aggressive Lewis Acid Catalysis

In the synthesis of complex chiral tetralones (such as precursors for the API Nepicastat), the anhydride must undergo Friedel-Crafts acylation with deactivated arenes like 1,3-difluorobenzene. This requires the use of strong Lewis acids like aluminum chloride (AlCl3). While standard N-Boc protection is rapidly cleaved and destroyed by AlCl3, the N-TFA group in (S)-(-)-2-(Trifluoroacetamido)succinic anhydride remains completely intact. This allows the successful transfer of the chiral amino acid backbone without loss of the critical nitrogen protection, enabling subsequent downstream transformations[1].

Evidence DimensionProtecting group survival under Lewis acidic (AlCl3) acylation
Target Compound DataIntact N-TFA survival during AlCl3-mediated Friedel-Crafts acylation
Comparator Or BaselineN-Boc-L-aspartic anhydride (Rapid deprotection/decomposition under AlCl3)
Quantified DifferenceComplete retention of the chiral amino-protected backbone vs. baseline degradation
ConditionsAlCl3 catalysis in dichloromethane during arene acylation

Allows buyers to execute direct carbon-carbon bond formation via Friedel-Crafts chemistry without losing the essential chiral amine protection.

Orthogonal Deprotection Under Mild Basic Conditions

The trifluoroacetyl group offers a distinct orthogonal deprotection profile that avoids the harsh conditions required for standard carbamate protecting groups. While Cbz requires catalytic hydrogenation and Boc requires strong acids, the N-TFA group can be removed using mild aqueous bases (such as LiOH or NH4OH). In comparative biopolymer modification studies, mild basic processing resulted in 65% spontaneous deprotection of the TFA group, whereas the Cbz group remained entirely uncleaved (0% deprotection) under identical conditions, highlighting the unique lability of the TFA group when required [1].

Evidence DimensionDeprotection efficiency under mild basic/aqueous conditions
Target Compound Data65% deprotection achieved without harsh reagents
Comparator Or BaselineN-Cbz-L-aspartic anhydride (0% cleavage under identical conditions)
Quantified Difference>60% absolute difference in cleavage efficiency under mild basic conditions
ConditionsAqueous NH4OH / mild basic processing

Provides a critical procurement alternative for synthesizing target molecules that contain acid-sensitive or hydrogenation-sensitive functional groups.

Synthesis of Chiral Tetralones and Complex API Intermediates

Because the N-TFA group survives aggressive AlCl3-catalyzed Friedel-Crafts acylations, this compound is the optimal building block for synthesizing chiral tetralones and related pharmaceutical intermediates (e.g., Nepicastat). It allows chemists to build complex carbon frameworks directly onto the aspartic acid skeleton without premature loss of the amine protecting group [1].

Regioselective Functionalization of Biopolymers and Zwitterionic Materials

The heightened electrophilicity and reduced steric bulk of the N-TFA derivative make it superior for grafting amino acid moieties onto sterically hindered biopolymers like cellulose. It is specifically procured for manufacturing zwitterionic materials where high grafting yields and regioselective ring-opening are required [2].

Peptide Synthesis with Hydrogenation-Sensitive Substrates

In peptide coupling or analog synthesis where the target molecule contains reducible functional groups (such as alkenes, alkynes, or halogens), Cbz protection cannot be used due to its reliance on catalytic hydrogenation for removal. (S)-(-)-2-(Trifluoroacetamido)succinic anhydride is procured in these scenarios because its TFA group can be cleanly removed using mild aqueous bases (like LiOH), preserving the integrity of the sensitive functional groups[2].

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

N-[(3S)-2,5-dioxooxolan-3-yl]-2,2,2-trifluoroacetamide

Dates

Last modified: 08-16-2023

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